

A Technical Guide to the Spectroscopic Analysis of 2-Methylprop-1-ene

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Compound of Interest

Compound Name: 2-methylprop-1-ene

Cat. No.: B12662633

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of **2-methylprop-1-ene** (also known as isobutylene), a key industrial chemical, through the principal spectroscopic techniques of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The data and protocols herein are intended to support unambiguous identification and structural elucidation.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. For **2-methylprop-1-ene**, the key functional groups—the carbon-carbon double bond (C=C) and the different types of carbon-hydrogen bonds (sp² and sp³)—give rise to characteristic absorption bands.

Data Presentation: IR Absorption Bands

Vibrational Mode	Characteristic Wavenumber (cm ⁻¹)
=C-H Stretch (sp ² C-H)	~3085 cm ⁻¹
C-H Stretch (sp ³ C-H in methyl groups)	~2975 - 2860 cm ⁻¹
C=C Stretch	~1650 cm ⁻¹
=C-H Bend (out-of-plane)	~890 cm ⁻¹

Data compiled from multiple sources.[1]

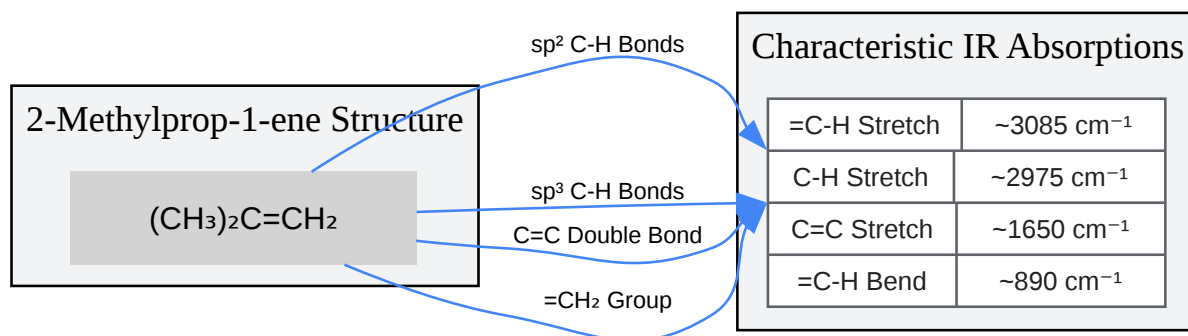
Experimental Protocol: Gas-Phase FTIR Spectroscopy

Due to the volatility of **2-methylprop-1-ene** (boiling point: -7 °C), a gas-phase spectrum is most appropriate.

- **Sample Preparation:** No specific sample preparation is required other than ensuring the purity of the gaseous **2-methylprop-1-ene** sample.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is used. A typical gas cell has a path length of 10 cm or longer to compensate for the low density of the gas.[2]
- **Background Spectrum:** A background spectrum is collected first. The gas cell is filled with a non-absorbing gas, such as dry nitrogen, or is evacuated to a vacuum.[3] This step is crucial to negate the spectral contributions of atmospheric gases (like CO₂ and H₂O) and the instrument itself.
- **Sample Spectrum:** The gas cell is then evacuated and filled with the **2-methylprop-1-ene** sample vapor to a controlled pressure.
- **Data Acquisition:** The infrared radiation is passed through the sample, and the resulting interferogram is recorded by the detector. The instrument's software performs a Fourier transform on the interferogram to generate the final infrared spectrum (absorbance or transmittance vs. wavenumber).[3]

Logical Relationship: IR Peaks and Molecular Structure

The following diagram illustrates the correlation between the specific bonds within the **2-methylprop-1-ene** molecule and their corresponding absorption regions in the IR spectrum.



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Caption: Correlation of molecular bonds to IR spectral regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the symmetry of **2-methylprop-1-ene**, there are only two distinct proton environments and three distinct carbon environments.

Data Presentation: ¹H NMR Data

Proton Type	Chemical Shift (δ) in ppm	Multiplicity	Integration
(CH ₃) ₂ C=CH ₂	~1.7 ppm	Singlet	6H
(CH ₃) ₂ C=CH ₂	~4.7 ppm	Singlet	2H

Data compiled from multiple sources.[\[4\]](#)

Data Presentation: ¹³C NMR Data

Carbon Type	Chemical Shift (δ) in ppm
$(\text{CH}_3)_2\text{C}=\text{CH}_2$	~24 ppm
$(\text{CH}_3)_2\text{C}=\text{CH}_2$	~112 ppm
$(\text{CH}_3)_2\text{C}=\text{CH}_2$	~142 ppm

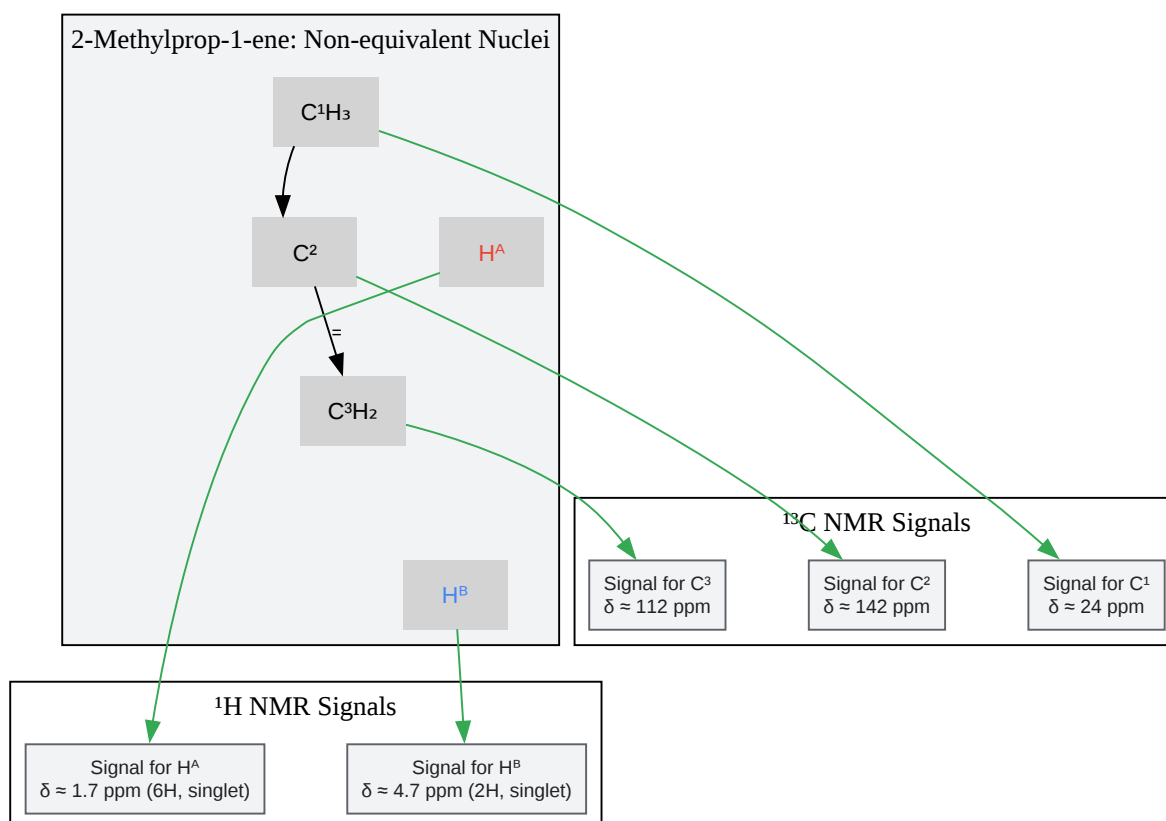
Data compiled from multiple sources.[5][6]

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Approximately 5-25 mg of **2-methylprop-1-ene** is required for ^1H NMR, and 50-100 mg for ^{13}C NMR.[7] The sample is dissolved in ~0.6-0.7 mL of a deuterated solvent, commonly chloroform- d (CDCl_3).[4][5] A small amount of tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift to 0.0 ppm.[5][8]
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The prepared sample in the NMR tube is placed into the instrument's probe.
- Shimming: The magnetic field homogeneity is optimized by a process called shimming to ensure sharp spectral lines.[7]
- Data Acquisition:
 - For ^1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. The acquisition time is typically a few minutes.[7]
 - For ^{13}C NMR, a proton-decoupled pulse sequence is commonly used to produce a spectrum where each unique carbon appears as a single line.[5] Due to the low natural abundance of ^{13}C , longer acquisition times (20-60 minutes) or more concentrated samples are needed.[7]
- Data Processing: The acquired FID is Fourier-transformed to generate the NMR spectrum. This involves phasing, baseline correction, and integration of the signals.

Logical Relationship: NMR Signals and Molecular Structure

The diagram below maps the magnetically non-equivalent nuclei of **2-methylprop-1-ene** to their respective signals in the ^1H and ^{13}C NMR spectra.



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Caption: Mapping of nuclei to their respective NMR signals.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that ionizes a molecule and then separates the resulting ions based on their mass-to-charge (m/z) ratio. Electron Ionization (EI) is a common method that results in significant fragmentation, providing a structural fingerprint.

Data Presentation: Key Mass Fragments

m/z Value	Ion Formula	Identity / Origin	Relative Abundance
56	$[C_4H_8]^+$	Molecular Ion (M^+)	Moderate
41	$[C_3H_5]^+$	Loss of a methyl radical ($\bullet CH_3$)	Base Peak (100%)
39	$[C_3H_3]^+$	Loss of H_2 from $[C_3H_5]^+$	High
27	$[C_2H_3]^+$	Further fragmentation	Moderate
15	$[CH_3]^+$	Methyl cation	Low

Data compiled from multiple sources.[\[9\]](#)

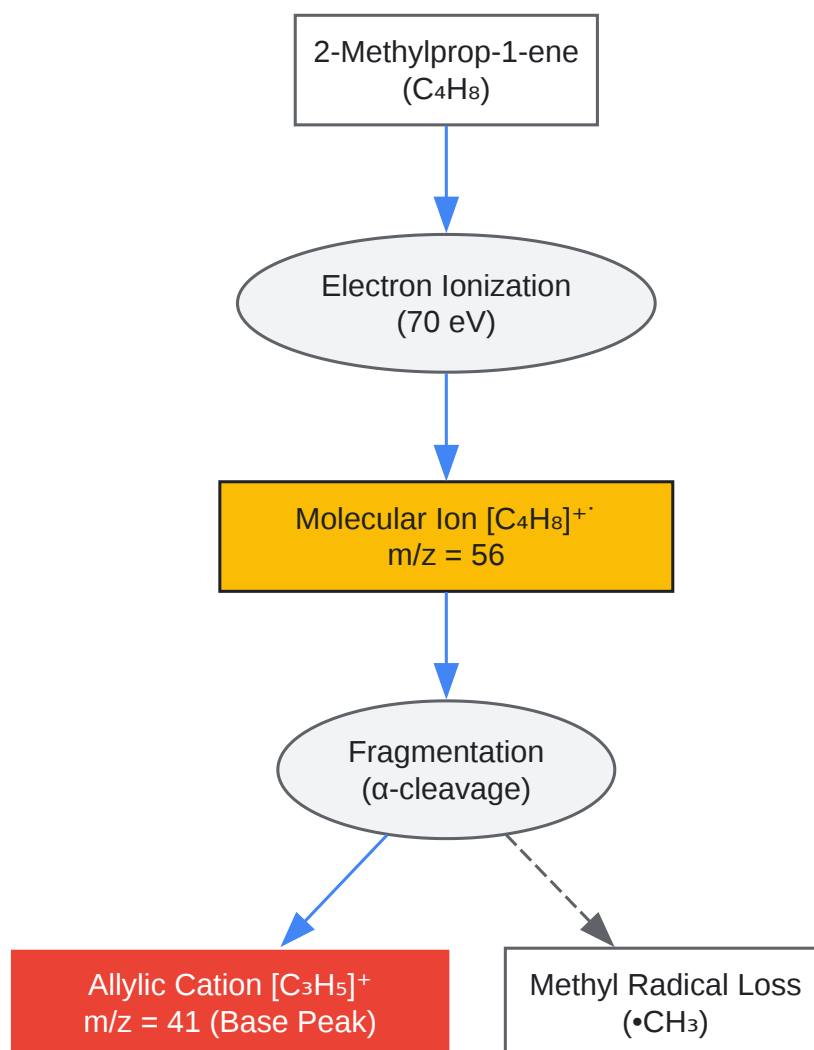
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A gaseous sample of **2-methylprop-1-ene** is introduced into the ion source of the mass spectrometer, which is held under high vacuum.
- **Ionization:** The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[\[10\]](#)[\[11\]](#) This impact ejects an electron from the molecule, forming a positively charged molecular ion (M^+).
- **Fragmentation:** The high energy of the molecular ion causes it to be unstable, leading to the cleavage of chemical bonds. This process creates a variety of smaller, positively charged fragment ions and neutral radicals.
- **Acceleration:** The positive ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.

- **Mass Analysis:** A magnetic or electric field within the mass analyzer deflects the ions. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion; lighter ions are deflected more than heavier ones.
- **Detection:** An electron multiplier detects the ions, recording the m/z ratio and relative abundance of each. This data is compiled into a mass spectrum.^[10]

Visualization: Primary Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of **2-methylprop-1-ene** under electron ionization, leading to the formation of the most abundant fragment (the base peak).



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*Caption: Primary fragmentation of **2-methylprop-1-ene** in EI-MS.*

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